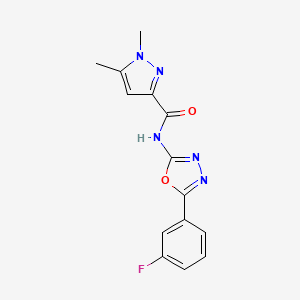

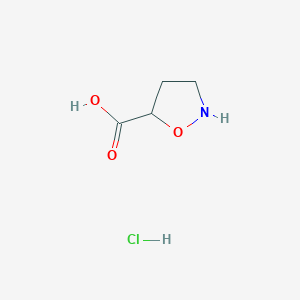

![molecular formula C14H19N5O B2677897 1-环己基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲 CAS No. 1795416-02-2](/img/structure/B2677897.png)

1-环己基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

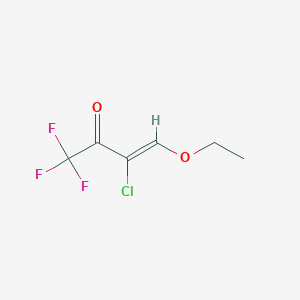

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has been identified in the field of medicinal chemistry. It is part of the pyrazolo[1,5-a]pyrimidine family of compounds, which have attracted significant attention due to their potential impact in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a multi-step reaction . The process starts with 5-amino-3-methylpyrazole, which is reacted with diethyl malonate in the presence of a base . This method provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This structure allows for key structural modifications at all the peripheral positions during ring-construction and through subsequent functionalization steps .Chemical Reactions Analysis

The chemical reactions involving 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea are complex and involve multiple steps . For instance, the reaction of (chloro carbonyl) phenyl ketene with 5-amino pyrazolones leads to the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives .科学研究应用

1. 磷酸二酯酶抑制和认知障碍治疗

研究表明,类似于 1-环己基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲的化合物,如 ITI-214,已显示出对磷酸二酯酶 1 (PDE1) 的有效抑制活性。这在治疗与神经退行性疾病和精神疾病(如精神分裂症和阿尔茨海默病)相关的认知缺陷方面具有潜在意义 (Li 等人,2016)。

2. 抗菌和抗癌活性

一系列与 1-环己基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲相关的化合物已表现出显着的抗菌活性,特别是对鼠伤寒沙门氏菌。此外,一些衍生物对各种人类癌细胞系表现出显着的体外细胞毒性,包括肝癌 (HEPG2)、乳腺癌 (MCF7) 和结肠癌 (HCT-116),表明在癌症治疗中具有潜在应用 (El-Sawy 等人,2013)。

3. 受体酪氨酸激酶抑制

对与 1-环己基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲在结构上相关的 7-氨基吡唑并[1,5-a]嘧啶脲受体酪氨酸激酶抑制剂的研究表明,这些化合物可以有效抑制血管内皮生长因子受体 (VEGFR) 和血小板衍生生长因子受体 (PDGFR) 激酶。这表明在治疗涉及异常激酶活性的疾病(如某些癌症)中具有潜在作用 (Frey 等人,2008)。

4. 功能性荧光团的开发

类似于 1-环己基-3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)脲的 3-甲酰基吡唑并[1,5-a]嘧啶等化合物的合成,使新型功能性荧光团的开发成为可能。这些荧光团已表现出高荧光强度和量子产率,使其适用于生物和环境应用中的荧光探针 (Castillo 等人,2018)。

作用机制

未来方向

The future directions for research on 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea and related compounds are promising. The pyrazolo[1,5-a]pyrimidine core has been identified as a potential antitumor scaffold, and ongoing research aims to develop new rational and efficient designs of drugs bearing this core .

属性

IUPAC Name |

1-cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDBIXQGXVPQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

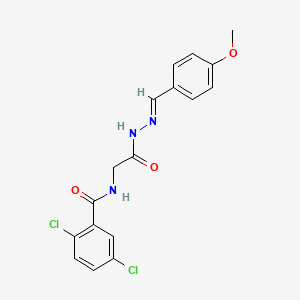

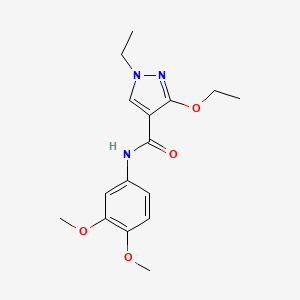

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)

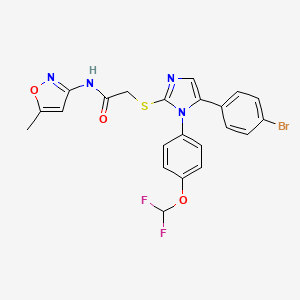

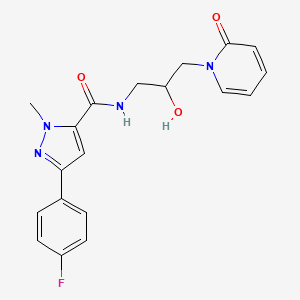

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)

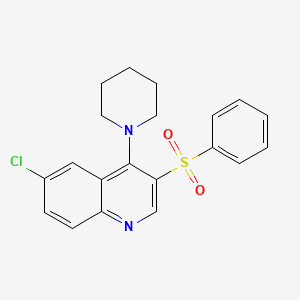

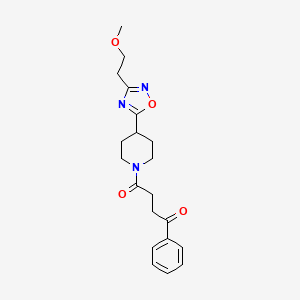

![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)